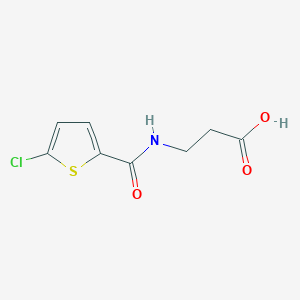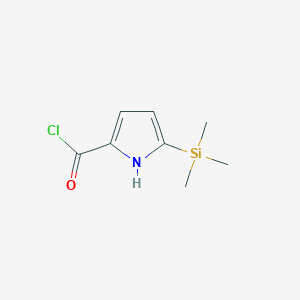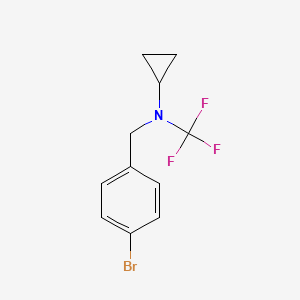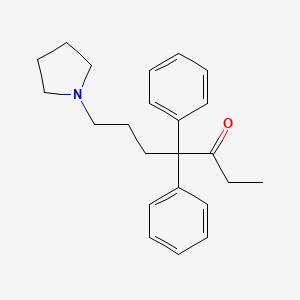
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- is a chemical compound with the molecular formula C23H29NO and a molecular weight of 33548 g/mol It is characterized by a heptanone backbone with diphenyl and pyrrolidinyl substituents
Métodos De Preparación
The synthesis of 3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- involves several steps. One common method includes the reaction of 4,4-diphenyl-3-heptanone with pyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with various receptors or enzymes, modulating their activity. The diphenyl groups may enhance the compound’s binding affinity and specificity for its targets. These interactions can influence cellular pathways and lead to the observed biological effects.
Comparación Con Compuestos Similares
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- can be compared with similar compounds such as:
Dipipanone: Another compound with a similar structure but with a piperidinyl group instead of pyrrolidinyl.
4,4-Diphenyl-6-(1-pyrrolidinyl)-3-heptanone: A closely related compound with slight variations in the substituents.
The uniqueness of 3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- lies in its specific substituent arrangement, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63834-36-6 |
|---|---|
Fórmula molecular |
C23H29NO |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
4,4-diphenyl-7-pyrrolidin-1-ylheptan-3-one |
InChI |
InChI=1S/C23H29NO/c1-2-22(25)23(20-12-5-3-6-13-20,21-14-7-4-8-15-21)16-11-19-24-17-9-10-18-24/h3-8,12-15H,2,9-11,16-19H2,1H3 |
Clave InChI |
KMNOADCGBSOLGM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(CCCN1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



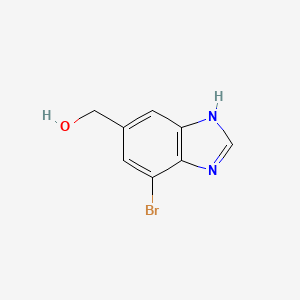
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)
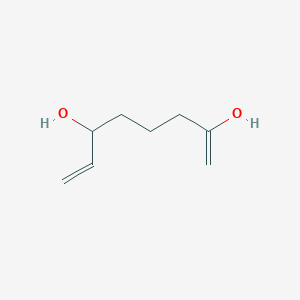
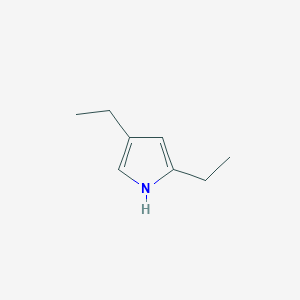
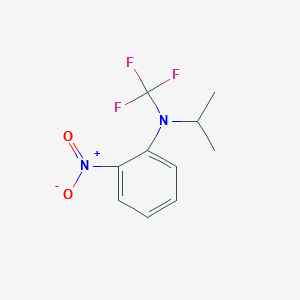
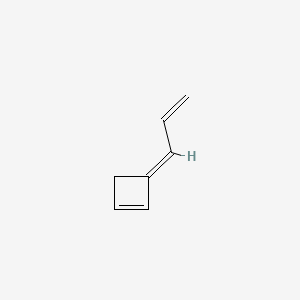
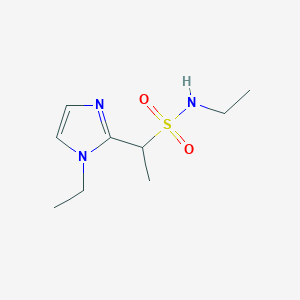
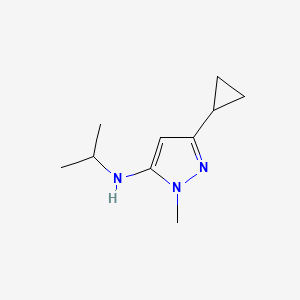
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13971272.png)
